molecular formula C14H10FN7OS2 B12595294 Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)-

Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)-

Cat. No.: B12595294
M. Wt: 375.4 g/mol
InChI Key: GKFIOKQWTFUYGG-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-b]indol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)- . This name reflects the compound’s core structure and substituents. The parent heterocycle is 2H-1,2,4-triazino[5,6-b]indole , which consists of an indole ring system fused with a 1,2,4-triazine ring. The numbering system prioritizes the triazine moiety, with the indole component contributing positions 5, 6, and 7 to the fused system.

The 8-fluoro substituent indicates a fluorine atom at position 8 of the indole ring. A thioether group (thio ) bridges the triazine ring at position 3 to the acetamide backbone. The acetamide’s nitrogen atom is further substituted with a 5-methyl-1,3,4-thiadiazol-2-yl group, a five-membered heterocycle containing sulfur and nitrogen atoms.

Structural Feature Description
Parent heterocycle 2H-1,2,4-triazino[5,6-b]indole
Substituents 8-fluoro, thioether-linked acetamide, 5-methyl-1,3,4-thiadiazole
Functional groups Acetamide, thioether, fluorinated aromatic system

The structural complexity arises from the fusion of two heterocyclic systems and the strategic placement of sulfur, nitrogen, and fluorine atoms.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 603948-04-5 , a universal identifier for chemical substances. Alternative identifiers include:

Identifier Type Value
IUPAC Name Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-b]indol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-
Synonymous Names SR-01000343563, SR-01000343563-1
Molecular Formula C₁₄H₁₀FN₇OS₂

These identifiers ensure precise communication across regulatory, commercial, and scientific contexts. The SR-01000343563 designation is specific to Parchem’s internal cataloging system, while the IUPAC name provides structural clarity.

Molecular Formula and Weight Calculations

The molecular formula C₁₄H₁₀FN₇OS₂ represents the compound’s elemental composition. Each element’s contribution to the molecular weight is calculated as follows:

Element Quantity Atomic Weight (g/mol) Total Contribution (g/mol)
Carbon (C) 14 12.01 168.14
Hydrogen (H) 10 1.008 10.08
Fluorine (F) 1 19.00 19.00
Nitrogen (N) 7 14.01 98.07
Oxygen (O) 1 16.00 16.00
Sulfur (S) 2 32.07 64.14
Total - - 375.43

The calculated molecular weight of 375.43 g/mol aligns with experimental values reported in chemical databases. This value is critical for stoichiometric calculations in synthesis and analytical applications.

Properties

Molecular Formula

C14H10FN7OS2

Molecular Weight

375.4 g/mol

IUPAC Name

2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H10FN7OS2/c1-6-19-22-14(25-6)17-10(23)5-24-13-18-12-11(20-21-13)8-4-7(15)2-3-9(8)16-12/h2-4H,5H2,1H3,(H,16,18,21)(H,17,22,23)

InChI Key

GKFIOKQWTFUYGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C4=C(N3)C=CC(=C4)F)N=N2

Origin of Product

United States

Biological Activity

Antimicrobial Activity

The compound contains a 1,2,4-triazole moiety, which is known for its broad spectrum of biological activities, particularly antimicrobial properties . The presence of this moiety suggests that the compound may exhibit:

  • Antibacterial activity: Potentially effective against both Gram-positive and Gram-negative bacteria.
  • Antifungal activity: May show inhibitory effects on various fungal species.

Enzyme Inhibition

The complex structure of the compound, particularly the triazino[5,6-b]indole core, suggests potential enzyme inhibitory activities:

  • DNA gyrase inhibition: Similar compounds have shown activity against bacterial DNA gyrase .
  • Topoisomerase IV inhibition: This activity is often associated with antibacterial properties .

Other Potential Activities

Based on the structural features, the compound may also exhibit:

  • Anti-inflammatory properties
  • Antiviral activity
  • Anticancer potential

Research Findings

While specific research on this exact compound is not available in the provided search results, we can extrapolate from studies on similar compounds:

Antibacterial Activity

A study on structurally similar quinolone triazoles showed significant antibacterial activity:

CompoundMIC Range (μg/mL)Bacterial Strains
30a, 30b0.125 - 8S. aureus, E. faecalis, E. coli, P. aeruginosa, K. pneumoniae, A. haemolyticus

These results suggest that our compound of interest may also exhibit broad-spectrum antibacterial activity .

Enzyme Inhibition

A study on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles demonstrated potent activity against drug-resistant Gram-positive bacteria:

CompoundActivityComparison
43a-hHigh activity against drug-resistant Gram-positive bacteriaUp to 16 times more potent than ampicillin

Additionally, compound 44d in the same study showed inhibitory activity against SecA ATPase, suggesting potential for novel antibacterial mechanisms .

Case Study: PqsR Antagonists

While not directly related to our compound of interest, a study on PqsR antagonists in P. aeruginosa provides insight into the potential of similar heterocyclic compounds:

Researchers developed a series of potent inhibitors of PqsR, a key regulator of the pqs system in P. aeruginosa. These compounds, bearing a 2-((5-methylthiophen-2-yl)methoxy)pyridin-4-yl)oxy)acetamide scaffold, showed promising results in inhibiting bacterial virulence .

This case study highlights the potential of acetamide-containing heterocyclic compounds in targeting specific bacterial regulatory systems, suggesting possible avenues for future research on our compound of interest.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. Acetamide derivatives have shown effectiveness against various bacterial strains. For instance:

  • Antibacterial Studies : Compounds derived from the triazole framework have demonstrated activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like gentamicin .

Antifungal Properties

The compound's structure suggests potential antifungal applications. The presence of the thiazole moiety has been associated with enhanced antifungal activity in similar compounds. Ongoing studies aim to investigate its efficacy against fungal infections.

Anticancer Potential

Preliminary studies suggest that Acetamide may have anticancer properties due to its ability to inhibit tumor cell proliferation. Compounds with similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines, indicating a promising avenue for further research .

The biological activity of Acetamide is linked to its structural features:

  • Fluoro Substituent : The presence of fluorine is known to enhance lipophilicity and metabolic stability.
  • Thiazole Moiety : This component has been associated with diverse biological activities including antimicrobial and anticancer effects.

Case Study 1: Antibacterial Activity Evaluation

In a study evaluating various triazole derivatives, one specific compound exhibited an MIC of 0.75 μg/mL against MRSA strains, significantly outperforming traditional antibiotics . This highlights the potential of Acetamide derivatives in treating resistant bacterial infections.

Case Study 2: Anticancer Screening

Research on thiazole-integrated compounds showed promising results in inhibiting cancer cell growth in vitro. One derivative demonstrated an IC50 value significantly lower than that of established chemotherapeutics . This indicates potential for further development into anticancer agents.

Chemical Reactions Analysis

Thioether-Mediated Reactions

The thioether (-S-) linkage in the compound participates in several key reactions:

Reaction Type Conditions Outcome/Product Significance
Nucleophilic Substitution Alkyl halides in polar aprotic solventsFormation of sulfonium salts or thioether derivativesEnhances electrophilicity for further functionalization
Oxidation Oxidizing agents (e.g., H₂O₂, mCPBA)Sulfoxide or sulfone derivativesModifies solubility and bioavailability
Radical Reactions UV light or radical initiatorsCross-coupling with alkyl/aryl radicalsExpands structural diversity for SAR studies

Amide Group Reactivity

The acetamide moiety enables classical amide chemistry:

Reaction Type Conditions Outcome/Product Significance
Hydrolysis Acidic (HCl) or basic (NaOH) conditionsCleavage to carboxylic acid and amineInvestigated for prodrug design or metabolite profiling
Acylation Acetyl chloride/anhydrideN-acetylated derivativesImproves metabolic stability in preclinical studies
Condensation Carbodiimides (e.g., DCC)Peptide-like bond formationUsed to conjugate with targeting ligands

Triazinoindole Ring Modifications

The fluorinated triazinoindole core undergoes electrophilic substitutions:

Reaction Type Conditions Outcome/Product Significance
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ (nitration)Nitro-substituted derivativesEnhances binding to nitroreductase enzymes in cancer cells
Halogenation Cl₂ or Br₂ in presence of FeCl₃Di/trihalogenated analogsExplored for improved cytotoxicity profiles

Thiadiazole Ring Interactions

The 5-methyl-1,3,4-thiadiazol-2-yl group participates in:

Reaction Type Conditions Outcome/Product Significance
Ring-Opening Strong bases (e.g., NaOH)Thiolate intermediatesEnables conjugation with metal nanoparticles
Coordination Chemistry Transition metal salts (e.g., Cu²⁺)Metal-ligand complexesStudied for antitumor activity via ROS generation

Cross-Coupling Reactions

Catalytic coupling reactions leverage the compound’s heteroaromatic systems:

Reaction Type Conditions Outcome/Product Significance
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acidsBiaryl derivativesExtends π-conjugation for fluorescence-based applications
Click Chemistry Cu(I)-catalyzed azide-alkyneTriazole-linked hybridsEnhances water solubility and target specificity

Key Research Findings

  • Thioether Oxidation : Sulfone derivatives exhibit 2–3× higher cytotoxicity against SK-MEL-2 melanoma cells compared to the parent compound (IC₅₀: 4.27 µg/mL vs. 9.1 µg/mL) .

  • Amide Hydrolysis : The carboxylic acid metabolite shows reduced binding to tubulin (ΔG = -7.2 kcal/mol vs. -9.8 kcal/mol for parent), confirming the necessity of the intact amide group .

  • Triazinoindole Nitration : Nitro derivatives demonstrate selective inhibition of Bcr-Abl kinase (IC₅₀: 7.4 µM) in K562 leukemia cells .

Mechanistic Insights

  • Electrophilic Reactivity : The fluorine atom at position 8 of the triazinoindole ring withdraws electron density, enhancing electrophilicity at C-3 for nucleophilic attacks.

  • Thiadiazole-Metal Interactions : Copper complexes of this compound generate hydroxyl radicals (- OH) in vitro, correlating with DNA strand breakage (EC₅₀: 12 µM).

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related acetamide derivatives with variations in substituents, heterocyclic cores, and synthesis routes. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Molecular Weight Key Features
Target Compound Triazino[5,6-B]indole 8-Fluoro; 5-methyl-thiadiazole N/A N/A ~435.4 (calc.) Fluorine enhances electronic effects; methyl-thiadiazole improves lipophilicity .
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-triazinoquinazolin-6-yl)thio]acetamide (4.8) Triazino[2,3-c]quinazoline Phenyl; butyl-thiadiazole 89.4 266–270 ~480.5 High yield via Method A; phenyl group may enhance π-π stacking .
2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)thio]-N-(5-phenyl-thiadiazol-2-yl)acetamide 1,2,4-Triazine Diphenyl; phenyl-thiadiazole N/A N/A ~494.6 Diphenyl groups increase steric bulk, potentially reducing solubility .
2-[(5-Methyl-triazino[5,6-b]indol-3-yl)thio]-N-(6-nitro-benzothiazol-2-yl)acetamide Triazino[5,6-b]indole Methyl; nitro-benzothiazole N/A N/A 451.5 Nitro group introduces strong electron-withdrawing effects; may impact redox activity .
2-[(8-Fluoro-5-methyl-triazino[5,6-b]indol-3-yl)thio]-N-(isopropyl)acetamide Triazino[5,6-b]indole 8-Fluoro; 5-methyl; isopropyl N/A N/A ~408.4 Isopropyl substituent reduces steric hindrance compared to thiadiazole; may improve bioavailability .

Key Observations:

Harsher methods (e.g., concentrated H2SO4 in ) are less scalable but yield high-purity intermediates .

Substituent Effects :

  • Fluorine : Present in both the target compound and , fluorine enhances metabolic stability and electrostatic interactions with target proteins .
  • Thiadiazole vs. Benzothiazole : Thiadiazole-containing compounds (e.g., target compound, 4.8 ) exhibit higher melting points (~260–270°C) compared to benzothiazole derivatives, suggesting stronger crystalline packing .

Biological Implications :

  • Nitro groups (e.g., ) may confer antimicrobial activity via redox cycling, whereas methyl groups (target compound) likely improve cell membrane penetration .
  • Phenyl-substituted triazines (e.g., ) show reduced solubility, limiting in vivo applications despite potent in vitro activity .

Research Findings and Challenges

  • Structural Optimization : The target compound’s 5-methyl-thiadiazole group balances lipophilicity and solubility better than bulkier substituents (e.g., butyl in 4.8 ) .
  • Synthetic Challenges: Fluorination at the 8-position of the triazinoindole core may require specialized reagents (e.g., Selectfluor), increasing production costs .
  • Unresolved Questions : The role of the thioether linker in modulating bioactivity remains understudied. Analogous compounds with -O- or -NH- linkers show reduced stability .

Q & A

Basic: What are the recommended synthetic routes for preparing Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)-?

Answer:
The synthesis of this compound likely involves multi-step protocols similar to those for structurally related triazinoindole-thiadiazole hybrids. Key steps include:

  • Thiolation : Introducing the thioether group via nucleophilic substitution between a triazinoindole-thiol intermediate and a halogenated acetamide precursor. Reaction conditions (e.g., DMF, K₂CO₃, 60–80°C) optimize yield and purity .
  • Thiadiazole Functionalization : Coupling the 5-methyl-1,3,4-thiadiazol-2-amine moiety using carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt in DCM) .
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization ensures high purity .

Basic: How can researchers confirm the molecular structure of this compound post-synthesis?

Answer:
Structural validation requires a combination of spectroscopic and crystallographic methods:

  • NMR Analysis : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced shifts in ¹³C NMR for the 8-fluoro-triazinoindole core) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., ESI+ mode with <2 ppm error) .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves bond angles and tautomeric forms (e.g., thione-thiol tautomerism in triazole/thiadiazole systems) .

Advanced: What strategies address low yields in the final coupling step of the thiadiazole-amide bond?

Answer:
Yield optimization involves:

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or organocatalysts (e.g., DMAP) to enhance reaction efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane; DMF often improves solubility of heterocyclic intermediates .
  • Temperature Control : Gradual heating (40°C → 80°C) minimizes side reactions like thiadiazole ring decomposition .

Advanced: How can computational methods predict the biological activity of this compound?

Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or DNA topoisomerases). Focus on the triazinoindole core’s planar structure for intercalation potential .
  • QSAR Modeling : Train models on datasets of triazole/thiadiazole derivatives to correlate substituents (e.g., fluorine position) with IC₅₀ values .
  • DFT Calculations : Analyze electron density maps (e.g., B3LYP/SDD method) to identify reactive sites for electrophilic/nucleophilic attacks .

Advanced: What experimental designs resolve contradictions in reported biological activity data for similar compounds?

Answer:

  • Dose-Response Curves : Perform assays (e.g., MTT for cytotoxicity) across a wide concentration range (nM–µM) to establish accurate EC₅₀ values .
  • Control Redundancy : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls to isolate compound-specific effects .
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects that may explain discrepancies between in vitro and in vivo results .

Advanced: How can researchers optimize the compound’s stability under physiological conditions?

Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Thiadiazole rings are prone to hydrolysis at extreme pH .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Fluorine substitution may reduce metabolic clearance .
  • Formulation Strategies : Encapsulate in liposomes or PEGylated nanoparticles to enhance plasma half-life .

Advanced: What are the best practices for SAR analysis of triazinoindole-thiadiazole hybrids?

Answer:

  • Substituent Libraries : Synthesize analogs with variations in the fluoro position (e.g., 6- vs. 8-fluoro) and thiadiazole substituents (methyl vs. phenyl) .
  • Activity Clustering : Apply hierarchical clustering to bioactivity data (e.g., antimicrobial IC₅₀) to identify critical pharmacophores .
  • 3D-QSAR : Use CoMFA or CoMSIA to map steric/electrostatic fields influencing target binding .

Advanced: How can AI-driven platforms accelerate the development of derivatives?

Answer:

  • Generative Models : Train VAEs (Variational Autoencoders) on ChEMBL datasets to propose novel analogs with optimized properties .
  • Reaction Prediction : Deploy tools like IBM RXN for Chemistry to predict feasible synthetic pathways for proposed derivatives .
  • High-Throughput Screening (HTS) Integration : Use robotic liquid handlers for parallel synthesis and automated bioassays .

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